Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC18827733
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 |
| Standard InChI Key | MNBMFNMAQTZADS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1C(=O)OC)Br)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The substitution pattern is critical to its chemical behavior:
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1- and 3-positions: Methyl groups enhance steric stability and influence electron distribution.
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5-position: Bromine acts as a leaving group, facilitating nucleophilic substitution reactions.
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4-position: A carboxylate ester group provides a site for hydrolysis or transesterification.
The IUPAC name, methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate, reflects this substitution pattern. Computational models and X-ray crystallography (where available) confirm a planar ring geometry with slight distortions due to steric interactions between substituents .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molecular Weight | 233.06 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO, ethanol | |
| Boiling Point | Not reported | - |
The absence of melting/boiling point data in literature highlights a gap in current characterization efforts. Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) suggests utility in solution-phase reactions.
Synthetic Methodologies
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, methyl acetoacetate and methylhydrazine undergo condensation under acidic or basic conditions to form the pyrazole core. Temperature control (typically 60–80°C) and solvent selection (e.g., ethanol or DMF) are critical to achieving yields >70% .
Bromination Strategies
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate serves as a precursor for bioactive molecules. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, a strategy employed in developing kinase inhibitors and anticancer agents. Preliminary studies suggest moderate activity against cyclooxygenase-2 (COX-2), implicating potential anti-inflammatory applications.
Agrochemical Development
In agrochemicals, the compound’s pyrazole core is functionalized to produce herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with antifungal activity against Fusarium species .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s ability to chelate metal ions in enzyme active sites has been explored. Molecular docking studies indicate affinity for zinc-dependent metalloproteases, suggesting utility in treating hypertension or cancer metastasis.
Characterization Techniques
Spectroscopic Analysis
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¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 3.8 ppm (methoxy group), and δ 7.2 ppm (pyrazole proton) .
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N), and 600 cm⁻¹ (C-Br).
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Mass Spectrometry: Molecular ion peak at m/z 233.06 (M⁺), with fragmentation patterns confirming the bromine isotope signature .
Comparative Analysis with Structural Analogues
Methyl vs. Ethyl Esters
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) exhibits similar reactivity but lower solubility in polar solvents due to the longer alkyl chain .
Positional Isomerism
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 1232838-31-1) demonstrates distinct biological activity profiles, underscoring the importance of substitution patterns .
Future Perspectives
Targeted Drug Delivery
Conjugation with nanoparticles or liposomes could enhance bioavailability and reduce off-target effects.
Green Synthesis
Exploring catalytic bromination methods or solvent-free conditions may improve sustainability.
Structure-Activity Relationships (SAR)
Systematic modification of substituents could optimize bioactivity while minimizing toxicity.
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